molecular formula C12H12N2O2 B575933 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid CAS No. 185252-69-1

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

货号: B575933
CAS 编号: 185252-69-1
分子量: 216.24
InChI 键: JYRIFOAFECWGHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS: 185252-69-1, C₁₂H₁₂N₂O₂) is a heteroditopic ligand featuring both pyrazole and benzoic acid moieties. Its N,O-coordination capability enables diverse applications, including the synthesis of metal-organic frameworks (MOFs) and bioactive compounds. Structurally, the pyrazole ring (3,5-dimethyl-substituted) is directly attached to the para-position of the benzoic acid group, offering rigidity and dual binding sites for metal ions . This compound has been employed in Zn-based MOFs with tunable porosity and stability , and as RAB216, a potent anticonvulsant analogue in preclinical studies .

准备方法

Ullmann Coupling and Cyclization Pathway

Reaction Mechanism and Procedure

The most widely reported synthesis begins with 4-iodobenzoic acid and 2,4-pentanedione (acetylacetone) via a copper-catalyzed Ullmann coupling (Scheme 1) . Key steps include:

  • Ullmann Coupling :

    • 4-Iodobenzoic acid reacts with 2,4-pentanedione in dimethyl sulfoxide (DMSO) using CuI (5 mol%), L-proline (20 mol%), and K₂CO₃ at 90°C under nitrogen .

    • Forms 4-(1-acetyl-2-hydroxy-propenyl)benzoic acid as an intermediate.

  • Cyclization with Hydrazine :

    • The diketone intermediate undergoes cyclization with hydrazine hydrate in ethanol under reflux .

    • Yields the pyrazole ring via condensation, forming 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid .

Optimization Notes:

  • Solvent : DMSO ensures high solubility of reactants, while ethanol facilitates cyclization.

  • Catalyst : CuI/L-proline system enhances coupling efficiency compared to traditional copper catalysts .

  • Yield : 50–78% after recrystallization .

Characterization Data

  • IR (KBr, cm⁻¹) : 1700 (C=O stretch of carboxylic acid), 1600 (C=N pyrazole), 1450 (C–N) .

  • ¹H NMR (DMSO-d₆) : δ 2.28 (s, 6H, pyrazole-CH₃), 7.34 (d, 2H, J = 8.3 Hz, aromatic), 8.08 (d, 2H, J = 8.3 Hz, aromatic) .

  • PXRD : Matches simulated patterns from single-crystal data .

Alternative Synthesis via Methyl 4-(Bromomethyl)benzoate

Reaction Sequence

This method avoids iodinated precursors, using methyl 4-(bromomethyl)benzoate and 2,4-pentanedione (Scheme 2) :

  • Alkylation :

    • Methyl 4-(bromomethyl)benzoate reacts with acetylacetone in tert-butanol with potassium tert-butoxide.

    • Produces methyl 4-(2-acetyl-3-oxobutyl)benzoate .

  • Cyclization :

    • Treated with excess hydrazine hydrate in ethanol at 70°C for 15 hours .

    • Ester Hydrolysis : The methyl ester is saponified using NaOH in methanol/water, followed by acidification to yield H₂L.

Key Advantages:

  • Avoids halogenated aromatic compounds, reducing toxicity.

  • Overall Yield : 62% after hydrolysis .

Comparative Data

ParameterUllmann Method Alkylation-Cyclization
Starting Material4-Iodobenzoic acidMethyl 4-(bromomethyl)benzoate
Reaction Time24–72 h15–20 h
Yield50–78%62%
CatalystCuI/L-prolineKOtBu

Solvothermal Synthesis for Coordination Polymers

Methodology and Applications

H₂L is often synthesized in situ during the preparation of metal-organic frameworks (MOFs). For example:

  • Zinc(II) Coordination Polymer : Reacting H₂L with Zn(NO₃)₂ in DMF/H₂O at room temperature yields [Zn(HL)₂]∞ , a fourfold interpenetrated diamondoid network .

  • Cobalt(II) Complexes : Using Co(NO₃)₂ under similar conditions forms {[Co(HL)₂(H₂O)₄]·2DMF} , a mononuclear species .

Conditions:

  • Temperature : Room temperature (discrete complexes) vs. 80–180°C (polymers) .

  • Solvent : DMF/water or methanol .

Purification and Crystallization

Recrystallization Techniques

  • Ethanol/Water Mixture : Crude H₂L is dissolved in hot ethanol and precipitated with water .

  • Column Chromatography : For intermediates like ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate, silica gel with CH₂Cl₂/EtOAC elutes pure product .

Purity Assessment

  • HPLC : >97% purity confirmed for batches used in MOF synthesis .

  • Thermogravimetric Analysis (TGA) : Decomposition above 250°C, indicating thermal stability .

Challenges and Optimization Strategies

Common Issues

  • Byproducts : Incomplete cyclization leads to open-chain hydrazones .

  • Solvent Residues : DMF trapped in crystals requires prolonged drying .

Mitigation Approaches

  • Extended Reflux : Cyclization time increased to 24 h ensures complete ring closure .

  • Acidification Control : Gradual HCl addition prevents carbocation formation during ester hydrolysis .

化学反应分析

Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Coordination Chemistry

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is utilized as a ligand in coordination chemistry. Its ability to form stable metal complexes enhances the study of metal-ligand interactions, which is crucial for developing new materials and catalysts.

Biological Activities

The compound exhibits several biological activities:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit oncogenic pathways such as BRAF(V600E) and EGFR. A study demonstrated that this compound induces apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, showing a synergistic effect that enhances cytotoxicity .
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains and fungi. In vitro studies reported significant antifungal activity against pathogens like Candida albicans and Aspergillus flavus .
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it relevant for treating inflammatory diseases .

Pharmaceutical Applications

Ongoing research is exploring its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a precursor for synthesizing other biologically active compounds, potentially leading to new therapeutic agents .

Case Study 1: Antitumor Efficacy

A study focused on the effects of 4-(3,5-Dimethylpyrazolyl)benzoic acid on breast cancer cells revealed that treatment led to a significant reduction in cell viability through caspase activation pathways. This highlights its potential as an antitumor agent .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of synthesized pyrazole derivatives. Results indicated that certain derivatives exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of methyl groups on the pyrazole ring enhances lipophilicity and biological activity due to improved interaction with cellular targets. A comparative analysis with other pyrazole derivatives shows that substituents on the aromatic ring significantly affect potency and selectivity against specific biological targets.

CompoundStructureBiological Activity
4-(3,5-Dimethylpyrazolyl)benzoic acidStructureAntitumor, Antimicrobial
4-(4-Amino-3,5-dimethylpyrazolyl)benzoic acidStructureAntifungal
4-(Bromo-3,5-dimethylpyrazolyl)benzoic acidStructureAnti-inflammatory

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS: 321309-43-7)

  • Structural Difference : Pyrazole attached to the ortho-position of the benzoic acid.
  • Impact: Reduced steric hindrance near the carboxylate group may alter metal coordination geometry. Limited literature on MOF applications suggests lower thermal stability compared to the para-isomer .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid (CAS: 312531-88-7)

  • Structural Difference : Pyrazole linked via a nitrogen atom (N1-substitution) to the meta-position of the benzoic acid.
  • No reported MOF applications .

Functionalized Derivatives

4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic Acid

  • Structural Difference: A methylene-amino linker separates the pyrazole and benzoic acid.
  • Impact: Increased flexibility may hinder rigid MOF formation but enhance solubility for pharmaceutical applications.

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid

  • Structural Difference : Bromine substitution at the pyrazole’s 4-position.
  • Impact: Enhanced steric bulk and electronic effects could disrupt MOF porosity. No stability data available; primarily used in organic synthesis .

Pyrazole-Carboxylate Ligands in MOFs

H2DMCP (3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid)

  • Impact : Forms less porous MOFs due to shorter ligand length. Demonstrated in Cu-based frameworks but with lower water stability than H₂DMPBA-based Zn-MOFs .

H2DMPMB (4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)benzoic Acid)

  • Structural Difference : Methylene spacer between pyrazole and benzoic acid.
  • Impact : Increased flexibility reduces framework rigidity, leading to interpenetrated structures with smaller pores. Thermodynamically less stable than H₂DMPBA-based MOFs .

Key Comparative Data

Compound Name CAS Key Features MOF Stability (Water) Biological Activity (vs. RAB216)
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid 185252-69-1 Para-substitution, rigid, high MOF stability High Most potent (RAB216)
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid 321309-43-7 Ortho-substitution, reduced steric hindrance Not reported Not tested
H2DMCP 1262962-06-0 Shorter ligand, direct carboxylate-pyrazole linkage Moderate N/A
H2DMPMB N/A Methylene spacer, flexible, interpenetrated frameworks Low N/A

生物活性

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C12H12N2O2C_{12}H_{12}N_2O_2. It features a benzoic acid moiety linked to a pyrazole ring with two methyl substitutions at the 3 and 5 positions. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with a benzoic acid derivative, often under acidic conditions, followed by oxidation processes to yield the desired compound.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors. This interaction can modulate enzyme activity, influencing cellular signaling pathways.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it shows potential in inhibiting cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Comparative studies indicate that it exhibits IC50 values comparable to established inhibitors like donepezil .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrate significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values in the range of 21.3 to 28.3 µM against these cell lines, suggesting promising anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in cellular models, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
Cholinesterase InhibitionAChE (Acetylcholinesterase)13.62 - 33.00 nM
Anticancer ActivityMCF-7 (Breast Cancer)21.3 - 28.3 µM
A549 (Lung Cancer)28.3 - 5.1 µM
Anti-inflammatoryCytokine ProductionSignificant Reduction

Case Studies

  • Neuroprotective Effects : A study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function scores compared to control groups.
  • Antitumor Efficacy : In another investigation involving human cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways, with notable increases in caspase-3 levels observed post-treatment.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, and how can reaction conditions influence yield?

  • Methodology : A common approach involves coupling substituted pyrazole derivatives with benzoic acid precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (glacial acetic acid) followed by solvent evaporation and filtration . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants), reflux duration (4+ hours), and post-reaction purification via recrystallization or column chromatography.
  • Key Variables : Solvent polarity, temperature, and acid catalysis (e.g., acetic acid vs. sulfuric acid) significantly impact regioselectivity and purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., pyrazole methyl groups at δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.5–8.2 ppm) .
  • HPLC-MS : Verifies molecular weight (C₁₂H₁₂N₂O₂, theoretical MW 232.24) and purity (>95%) .
  • FTIR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

  • Research Findings : Derivatives of 4-(pyrazolyl)benzoic acid exhibit antimicrobial activity against drug-resistant Staphylococcus aureus (MIC values ≤8 µg/mL) by targeting bacterial cell wall synthesis . Antioxidant and anti-inflammatory properties are also noted in analogs via radical scavenging assays (e.g., DPPH, IC₅₀ ~25–50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : In antimicrobial studies, analogs with electron-withdrawing substituents (e.g., 4-chloro or 3-fluoro) show enhanced activity compared to methyl groups . Contradictions arise due to solubility differences or assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Resolution Strategy :

Perform dose-response curves under standardized conditions (CLSI guidelines).

Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding (e.g., penicillin-binding proteins) .

Q. What methodological challenges arise in optimizing the solubility of this compound for in vitro assays?

  • Challenges : The compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability testing.
  • Solutions :

  • Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts .
  • Co-solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .

Q. How can reaction conditions be tailored to avoid byproducts during pyrazole ring functionalization?

  • Byproduct Analysis : Competing N-alkylation vs. O-alkylation in pyrazole derivatives leads to regioisomeric impurities.
  • Optimization :

  • Use protecting groups (e.g., tert-butyl esters) for the benzoic acid moiety during pyrazole alkylation .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

属性

IUPAC Name

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRIFOAFECWGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737221
Record name 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185252-69-1
Record name 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。